Dimetindeno

Descripción general

Descripción

Dimetindeno, también conocido por su nombre comercial Fenistil, es un antagonista selectivo de la histamina H1 de primera generación. Se utiliza comúnmente como un agente antihistamínico y anticolinérgico. This compound es único entre los antagonistas H1 de primera generación, ya que cruza mínimamente la barrera hematoencefálica, lo que reduce los efectos sedantes que normalmente se asocian con esta clase de fármacos .

Aplicaciones Científicas De Investigación

Dimetindeno tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de los antihistamínicos y sus interacciones con los receptores de la histamina.

Biología: this compound se utiliza para estudiar los efectos de la histamina en diversos sistemas biológicos, incluido el sistema inmunitario.

Medicina: Se utiliza en el tratamiento de reacciones alérgicas, como urticaria, fiebre del heno y prurito.

Mecanismo De Acción

Dimetindeno ejerce sus efectos mediante la unión selectiva a los receptores de la histamina H1, bloqueando la acción de la histamina endógena. Esto conduce al alivio temporal de los síntomas asociados con las reacciones alérgicas, como picazón, hinchazón y enrojecimiento . This compound también tiene propiedades anticolinérgicas, que contribuyen a su eficacia en el tratamiento de afecciones alérgicas .

Análisis Bioquímico

Biochemical Properties

Dimetindene is a selective histamine H1 antagonist and binds to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine . The (S)- (+)-dimethindene is a potent M2-selective muscarinic receptor antagonist (with lower affinity for M1, M3, and M4 muscarinic receptors). The ®- (-)-enantiomer is the eutomer (responsible for bioactivity) for histamine H1 receptor binding .

Cellular Effects

Dimetindene exerts its effects on various types of cells by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine . This can lead to temporary relief of symptoms brought on by histamine, such as allergies and pruritus .

Molecular Mechanism

The molecular mechanism of Dimetindene involves its selective antagonism of the histamine H1 receptor . By binding to this receptor, it blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine .

Dosage Effects in Animal Models

In animal models, the ED50 for protection against a standard lethal dose of histamine 3 h after S-(-)-dimethindene maleate application was 0.056 mg/kg b.w. p.o, and against fatal anaphylactic shock 0.273 mg/kg b.w. p.o. Values of 14.32 mg/kg b.w. p.o, and >31.6 mg/kg b.w. p.o, were determined for the R-(+)-enantiomer .

Subcellular Localization

It is known that Dimetindene is an atypical first-generation H1 antagonist as it only minimally passes across the blood–brain barrier .

Métodos De Preparación

Dimetindeno se sintetiza mediante un proceso de varios pasos que implica la reacción de N,N-dimetil-2-(3-(1-piridin-2-iletil)-1H-inden-2-il)etanamina con ácido maleico para formar maleato de this compound . La producción industrial de this compound implica el uso de disolventes ecológicos como el 2-metiltetrahidrofurano y el éter metílico de ciclopentilo, que mejoran el rendimiento general y reducen el impacto ambiental de la síntesis .

Análisis De Reacciones Químicas

Dimetindeno experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse en condiciones específicas para formar productos de degradación.

Reducción: Las reacciones de reducción son menos comunes para el this compound debido a su estructura estable.

Sustitución: This compound puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes. Los reactivos comunes utilizados en estas reacciones incluyen ácido polifosfórico y cloruro de bencilo.

Comparación Con Compuestos Similares

Dimetindeno a menudo se compara con otros antagonistas H1 de primera generación, como difenhidramina y clorfeniramina. A diferencia de estos compuestos, this compound cruza mínimamente la barrera hematoencefálica, lo que resulta en menos efectos sedantes . Los compuestos similares incluyen:

Difenhidramina: Un antagonista H1 de primera generación con efectos sedantes significativos.

Clorfeniramina: Otro antagonista H1 de primera generación con efectos sedantes moderados.

Clemastina: Un antagonista H1 de primera generación utilizado en el tratamiento de reacciones alérgicas.

La capacidad única de this compound para proporcionar una acción antihistamínica efectiva con una sedación mínima lo convierte en un compuesto valioso en el tratamiento de afecciones alérgicas.

Propiedades

IUPAC Name |

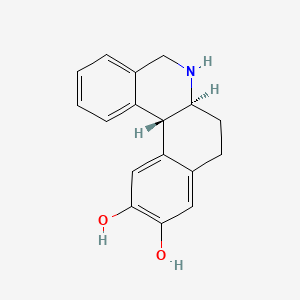

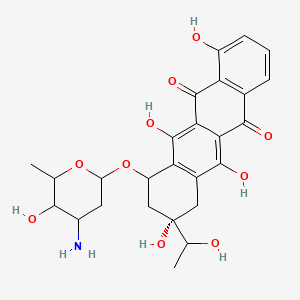

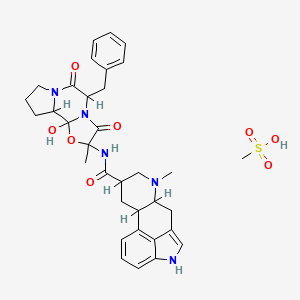

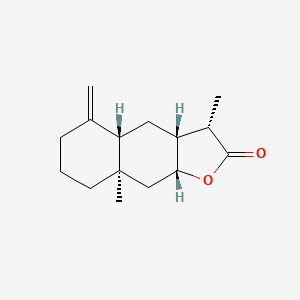

N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMQESMQSYOVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3614-69-5 (maleate) | |

| Record name | Dimetindene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9022942 | |

| Record name | Dimethindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dimethindene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dimethindene is a selective histamine H1 antagonist and binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. | |

| Record name | Dimetindene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

5636-83-9 | |

| Record name | (±)-Dimethindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5636-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimetindene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimetindene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimetindene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661FH77Z3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethindene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dimetindene?

A1: Dimetindene acts primarily as a histamine H1-receptor antagonist. [, , , , , , , ] This means it binds to these receptors and blocks histamine from binding, thus preventing the cascade of events that lead to allergic symptoms.

Q2: How does Dimetindene's antagonism of histamine H1-receptors translate to its therapeutic effects?

A2: By blocking histamine H1-receptors, Dimetindene effectively reduces symptoms like: - Nasal congestion, rhinorrhea (runny nose), sneezing, and itching associated with allergic rhinitis [, , , , , ]- Itching and inflammation associated with urticaria (hives) and various dermatoses. [, , , , ]- Itching associated with atopic dermatitis. [, , ]

Q3: Beyond H1-receptor antagonism, are there other mechanisms by which Dimetindene exerts its effects?

A3: Yes, research suggests Dimetindene might also possess local anesthetic properties. [] A study using laser algesimetry showed that Dimetindene significantly reduced pain perception in human volunteers, an effect attributed to its potential influence on peripheral nerve fibers.

Q4: Does Dimetindene affect endogenous cortisol production?

A4: A study investigated whether Dimetindene, when co-administered with betamethasone, interfered with betamethasone's known suppressive effect on cortisol. Results showed that Dimetindene did not influence betamethasone’s cortisol-suppressing activity. []

Q5: What is the molecular formula and weight of Dimetindene?

A5: While the provided abstracts do not explicitly state the molecular formula and weight of Dimetindene, they consistently refer to "Dimetindene maleate." It's essential to differentiate between the free base (Dimetindene) and its salt form (Dimetindene maleate) as they have different properties. Resources like PubChem or DrugBank can provide the specific molecular formula and weight for both forms.

Q6: What is the pharmacokinetic profile of Dimetindene?

A7: A study in healthy volunteers revealed that Dimetindene, after intravenous or oral administration, is well absorbed and exhibits a relatively short half-life. [] Specific pharmacokinetic parameters like AUC, clearance, and volume of distribution were calculated.

Q7: How is Dimetindene metabolized?

A8: Research has shown that Dimetindene undergoes hepatic metabolism, primarily via hydroxylation on its indene moiety. [] This biotransformation was observed both in vitro, using liver microsomes, and in vivo, in humans. The primary metabolite was identified and differentiated from a chemically synthesized isomer, highlighting the importance of metabolic studies in drug development.

Q8: Are there enantioselective differences in the pharmacokinetics of Dimetindene?

A9: Yes, a study showed enantioselective differences in the pharmacokinetics of the two enantiomers of Dimetindene. [] Specifically, the S(+) enantiomer exhibited lower metabolism both in vitro and in vivo compared to its counterpart. This finding emphasizes the importance of considering enantioselectivity in drug development, as different enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic profiles.

Q9: What models have been used to assess the efficacy of Dimetindene?

A10: Dimetindene's efficacy has been evaluated in various models, including:- Experimentally Induced Pruritus: Studies in human volunteers have shown that topical Dimetindene effectively increases the itch threshold to histamine, indicating its antipruritic effect. []- Weal and Flare Reactions: Dimetindene, applied topically, demonstrated a significant reduction in histamine-induced weal size, indicating its anti-inflammatory properties. []- Allergen Provocation Models: Controlled studies using the Vienna Challenge Chamber, which simulates exposure to specific allergens like grass pollen, have consistently shown that Dimetindene effectively reduces both nasal and ocular symptoms in individuals with allergic rhinitis. [, ]- Animal Models of Cholestasis: In rats with experimentally induced cholestasis, Dimetindene did not worsen liver or kidney function, suggesting its safety in patients with impaired liver function. []

Q10: What formulations of Dimetindene are available?

A12: The provided research mentions several Dimetindene formulations, including:- Oral solution []- Nasal spray [, , ]- Gel [, ]- Sustained-release pellets []

Q11: What is known about the stability of Dimetindene formulations?

A13: While specific stability data is not provided in the abstracts, one study aimed to develop a validated HPLC method for determining Dimetindene maleate content in pharmaceutical preparations. [] Such methods are crucial for stability testing of drug products to ensure they maintain their quality and efficacy over time.

Q12: Has Dimetindene been investigated for potential use in other areas, such as cancer treatment?

A14: While Dimetindene is primarily known for its antihistamine properties, one study explored its in vitro effects on canine neoplastic mast cells. [] The researchers found that Dimetindene, along with other H1-receptor antagonists, demonstrated some growth-inhibitory effects on these cells, suggesting a potential area for further investigation.

Q13: Are there analytical methods available for the detection and quantification of Dimetindene?

A15: Several analytical methods have been employed for Dimetindene analysis, including:- HPLC (High-Performance Liquid Chromatography): This technique has been used extensively for the separation and quantification of Dimetindene in various matrices, including pharmaceutical formulations and biological samples. [, , ]- GC-MS (Gas Chromatography-Mass Spectrometry): This method has been employed for the identification and structural elucidation of Dimetindene and its metabolites. []- Enzyme-Linked Immunosorbent Assay (ELISA): This technique has been utilized for the quantification of Dimetindene in serum samples. []- Spectrophotometry: This method has been used for the quantification of Dimetindene in pharmaceutical preparations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.